molecular formula C18H23NOS B2570458 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylthio)phenyl)propan-1-one CAS No. 2309773-61-1

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylthio)phenyl)propan-1-one

Cat. No. B2570458
M. Wt: 301.45
InChI Key: BPNFWWRSBJHVKV-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylthio)phenyl)propan-1-one is a useful research compound. Its molecular formula is C18H23NOS and its molecular weight is 301.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and structural characterization of compounds similar to the one mentioned, involving bicyclic structures like azabicyclo[3.2.1]octanes, have been extensively studied. For example, Wu et al. (2015) synthesized a compound with a configuration involving azabicyclo[3.2.1]octan-7-one, revealing intermolecular hydrogen bonds and specific cis configurations through X-ray crystallography, NMR, and HRMS spectroscopy (Wu et al., 2015).

Chemical Properties and Synthesis Methods

  • Research on the synthesis methods and chemical properties of related compounds includes the study by Kido et al. (1991), which discusses an efficient synthesis of bridged δ-lactones from α-diazomalonates via sigmatropic rearrangement, demonstrating a methodological advancement in synthesizing structurally complex bicyclic compounds (Kido et al., 1991).

Stereochemistry and Pharmacological Potential

  • Investigations into the stereochemistry and pharmacological potential of bicyclic compounds, particularly those with azabicyclo[3.2.1]octane cores, have shown promising results. For instance, Takeda et al. (1977) explored the structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes, noting the significant influence of stereochemistry on their analgesic and narcotic antagonist activities (Takeda et al., 1977).

Ligand Design for Receptor Studies

  • The design and evaluation of bicyclic compounds as ligands for receptor studies, such as McPherson et al. (1995) investigation into 1-azabicyclo[2.2.2]oct-3-yl derivatives as ligands for the muscarinic acetylcholinergic receptor, underscore the utility of these compounds in detailed receptor binding studies, showing high affinity and subtype specificity (McPherson et al., 1995).

Crystal Structure Analyses

  • Detailed crystal structure analyses, such as the work by Wood et al. (2007), provide insight into the molecular interactions and conformations of bicyclic compounds, facilitating a deeper understanding of their chemical behavior and potential applications in medicinal chemistry (Wood et al., 2007).

properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NOS/c1-13-11-15-6-7-16(12-13)19(15)18(20)10-5-14-3-8-17(21-2)9-4-14/h3-4,8-9,15-16H,1,5-7,10-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNFWWRSBJHVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-Methylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-[4-(methylsulfanyl)phenyl]propan-1-one

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